DL-Tyrosine-15N

Descripción general

Descripción

DL-Tyrosine-15N is a stable isotope-labeled form of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The “15N” label indicates that the nitrogen atom in the amino group of the tyrosine molecule is the stable isotope nitrogen-15, which is used extensively in scientific research for tracing and studying metabolic processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DL-Tyrosine-15N can be synthesized using two primary methods:

Isotope-Labeled Amino Acid Synthesis: This method involves synthesizing L-Tyrosine using a nitrogen-15 isotope-labeled amino acid compound.

Nutrient Medium Containing Nitrogen-15: In this method, a nutrient medium containing the nitrogen-15 isotope is used in the culture of microorganisms that produce L-Tyrosine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using genetically modified microorganisms in a nutrient medium enriched with nitrogen-15. The fermentation broth is then processed to isolate and purify the this compound .

Análisis De Reacciones Químicas

Oxidation-Reduction Reactions

Tyrosine residues participate in proton-coupled electron transfer (PCET) processes, as demonstrated in α₃Y protein studies where Y32 undergoes reversible oxidation . For DL-Tyrosine-15N:

-

Oxidation kinetics : pH-dependent rate constants (k<sub>PCET</sub>) range from 5.4 × 10³ M⁻¹s⁻¹ (pD 5.5) to 1.8 × 10⁵ M⁻¹s⁻¹ (pH 8.5) .

-

Isotope effects : Kinetic isotope ratios (k<sub>H</sub>/k<sub>D</sub>) of 2.5 ± 0.5 (pH/D 5.5) and 4.5 ± 0.9 (pH/D 8.5) suggest a proton-first mechanism during oxidation .

-

Radical stability : The tyrosine radical (Y–O- ) decays via second-order kinetics (t<sub>1/2</sub> = 2–10 s), forming dityrosine crosslinks .

Enzymatic and Post-Translational Modifications

This compound serves as a probe for enzyme mechanisms and protein engineering:

-

Phosphorylation : Tyrosine kinases selectively modify the hydroxyl group, with 15N NMR detecting conformational changes in regulatory domains .

-

Fluorinated analogs : Studies on 3-fluorotyrosine show enhanced enzyme thermostability (e.g., ω-transaminase activity in organic solvents) .

Isotope Effects and Analytical Advantages

Aplicaciones Científicas De Investigación

Metabolic Tracing in Biological Systems

DL-Tyrosine-15N is frequently used as a tracer in metabolic studies to understand nitrogen metabolism and amino acid synthesis. The incorporation of 15N into proteins allows researchers to track the fate of nitrogen in biological systems.

Case Study: Protein Synthesis in Mammalian Cells

A study utilized this compound to investigate the incorporation of nitrogen into proteins synthesized by human embryonic kidney (HEK)293 cells. The results showed a significant incorporation rate of 52 ± 4% for 15N-labeled peptides, indicating effective labeling for metabolic tracing .

Neurochemical Research

In neurobiology, this compound is employed to study neurotransmitter synthesis and metabolism, particularly dopamine and norepinephrine.

Case Study: Effects on Brain Chemistry

Research demonstrated that administering this compound to animal models resulted in measurable changes in neurotransmitter levels. The isotopic labeling allowed for precise quantification of tyrosine-derived neurotransmitters using mass spectrometry techniques .

Environmental and Ecological Studies

This compound is also applied in ecological research to study nitrogen cycling within ecosystems, particularly in understanding plant-soil interactions.

Case Study: Nitrogen Transfer Between Species

A study investigated nitrogen transfer between legumes and grasses using this compound. The findings revealed that the application of mineral nitrogen significantly reduced atmospheric nitrogen fixation by clover but increased nitrogen transfer efficiency between clover and ryegrass, highlighting the role of amino acids in nutrient dynamics .

Food Authenticity and Safety Testing

The compound is used in food science to assess the authenticity and origin of food products through isotopic analysis.

Case Study: Isotopic Signatures in Food Products

Research has shown that analyzing the δ15N values of food products can provide insights into their origin and authenticity. By employing this compound, scientists can trace back the nitrogen sources used during production, which aids in verifying product labels and ensuring food safety .

Drug Development and Pharmacokinetics

In pharmacological research, this compound is utilized to study drug metabolism and pharmacokinetics.

Case Study: Drug Interaction Studies

A study explored the pharmacokinetic profiles of drugs when administered alongside this compound. The isotopic labeling facilitated detailed analysis of drug metabolism pathways, providing insights into potential drug interactions and efficacy .

Data Summary Table

Mecanismo De Acción

DL-Tyrosine-15N exerts its effects primarily through its role as a precursor in the synthesis of neurotransmitters. The nitrogen-15 label allows researchers to trace the incorporation of this compound into various metabolic pathways. The molecular targets and pathways involved include:

Neurotransmitter Synthesis: this compound is converted to L-DOPA, which is then decarboxylated to form dopamine.

Protein Synthesis: This compound is incorporated into proteins during translation, allowing for the study of protein dynamics and turnover.

Comparación Con Compuestos Similares

DL-Tyrosine-15N can be compared with other stable isotope-labeled amino acids, such as:

L-Phenylalanine-15N: Similar to this compound, L-Phenylalanine-15N is used in metabolic studies but differs in its metabolic pathways and end products.

This compound is unique in its specific applications related to neurotransmitter synthesis and its role in studying nitrogen metabolism .

Actividad Biológica

DL-Tyrosine-15N is a stable isotope-labeled form of the nonessential amino acid tyrosine, which plays a crucial role in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The incorporation of nitrogen-15 isotopes allows for advanced tracking and analysis in various biological studies, particularly in metabolic pathways and protein synthesis.

Metabolism and Conversion

Tyrosine is synthesized from phenylalanine through the action of the enzyme phenylalanine hydroxylase. In humans, approximately 15% of phenylalanine is converted into tyrosine under normal circumstances, but this conversion can be impaired in conditions such as phenylketonuria (PKU) . The metabolic pathway involving this compound allows researchers to study the kinetics of these conversions and the subsequent utilization of tyrosine in protein synthesis and neurotransmitter production.

Neurotransmitter Synthesis

DL-Tyrosine serves as a precursor for several neurotransmitters. The biological activity of tyrosine is closely linked to its role in synthesizing catecholamines:

- Dopamine : Tyrosine is hydroxylated to form L-DOPA, which is then decarboxylated to produce dopamine.

- Norepinephrine : Dopamine is further converted into norepinephrine by the enzyme dopamine β-hydroxylase.

- Epinephrine : Norepinephrine can be methylated to produce epinephrine.

The use of this compound in studies allows for tracing these pathways and understanding how variations in tyrosine availability affect neurotransmitter levels.

Case Studies

- Study on Phenylalanine Conversion :

- Neurotransmitter Dynamics :

- Protein Synthesis Studies :

Data Table: Biological Effects of this compound

| Study | Subject | Findings |

|---|---|---|

| 1 | Humans (PKU) | Reduced conversion of phenylalanine to tyrosine; need for supplementation |

| 2 | Animal Models | Increased dopamine synthesis under stress with this compound administration |

| 3 | Muscle Tissue | Enhanced protein synthesis with increased dietary tyrosine |

Enzymatic Activity

The enzymatic conversion of tyrosine into its derivatives is crucial for understanding its biological activity. Studies have shown that the enzyme tyrosinase catalyzes the oxidation of tyrosine to produce melanin, an important pigment in skin and hair . The incorporation of stable isotopes like 15N facilitates detailed kinetic studies on these enzymatic reactions.

Implications for Health

Research indicates that adequate levels of tyrosine are essential for cognitive function, particularly during periods of stress or fatigue. Supplementation with DL-Tyrosine has been shown to improve cognitive performance and reduce stress-related fatigue in various studies . This highlights its potential therapeutic applications.

Propiedades

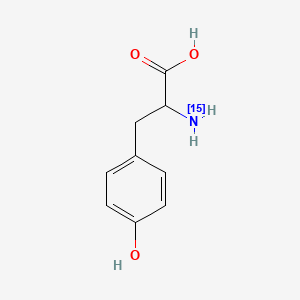

IUPAC Name |

2-(15N)azanyl-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-DETAZLGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC(C(=O)O)[15NH2])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480570 | |

| Record name | DL-Tyrosine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35693-13-1 | |

| Record name | DL-Tyrosine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35693-13-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.